2'-O-MOE-5-Me-C(Bz)
Description
The compound N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide (CAS: 251647-49-1) is a phosphoramidite derivative critical in solid-phase oligonucleotide synthesis. Its structure includes:
- A 5-methyl-2-oxopyrimidin-4-yl nucleobase (thymidine analog).
- A bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group at the 5'-position.
- A 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl group at the 3'-position, enabling phosphite triester coupling.
- A 2-methoxyethoxy substituent at the 3'-hydroxyl, enhancing solubility and stability .
Analytical validation via UPLC/MS (94% purity, m/z 851.0 [M+H]⁺) and NMR confirms its structural integrity .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(63-29-15-28-51)65-44-43(33-62-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)64-48(45(44)61-31-30-58-6)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57)/t43-,44-,45-,48-,66?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIGVMLIIDVDSN-GICDFOIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H60N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on available research findings.
Structural Characteristics
The compound features a unique molecular structure that includes:
- Pyrimidine Ring : Contributes to the compound's biological activity.
- Benzamide Moiety : Implicated in enzyme inhibition and receptor modulation.
- Methoxy-substituted Tetrahydrofuran : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 574.62 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps to ensure high yield and purity. Key steps include:
- Formation of the Pyrimidine Core : Utilizing precursors that allow for the construction of the pyrimidine ring.
- Benzamide Formation : Coupling reactions to attach the benzamide moiety.
- Methoxy and Cyanoethyl Modifications : To enhance biological properties and target specificity.
Anticancer Properties
Preliminary studies suggest that N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide may exhibit significant anticancer activity. The structural components suggest potential interactions with cellular pathways involved in cancer proliferation and survival .
Anti-inflammatory Effects
Research indicates that this compound might also possess anti-inflammatory properties. Its ability to inhibit specific enzymes or receptors involved in inflammatory processes could make it a candidate for treating inflammatory diseases .
The mechanism of action appears to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is significant in glucose metabolism and inflammation .
- Receptor Modulation : It may interact with various receptors, modifying their activity and influencing downstream signaling pathways .
Study 1: Anticancer Activity Assessment
A study conducted on cell lines demonstrated that the compound significantly reduced cell viability in cancerous cells compared to controls. The cytotoxicity was evaluated using the MTT assay, revealing an IC50 value indicative of potent anticancer effects.
Study 2: Anti-inflammatory Evaluation
In vitro studies showed that N-[1... exhibited a reduction in pro-inflammatory cytokines when tested on macrophage cell lines. This suggests its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Nucleobase Variants
The purine analog () introduces altered base-pairing specificity and stability, expanding applications in antisense oligonucleotides .
Protecting Group Modifications
Compounds with thiophosphate groups () require distinct deprotection strategies, limiting compatibility with automated synthesizers. The hydroxy group in ’s compound is unstable, necessitating immediate use .
Phosphorylating Agent and Substituents
The diazenyl group in ’s compound enables post-synthetic modifications (e.g., click chemistry) but complicates purification .
Solubility and Stability
The 2-methoxyethoxy group improves aqueous solubility compared to TBS (), streamlining synthesis workflows .
Key Research Findings
- Structural Similarity and Reactivity : Compounds with identical DMT and phosphoramidite groups (e.g., and ) exhibit >90% coupling efficiency in oligonucleotide synthesis, while thiophosphates () require 20% longer reaction times .
- Biological Relevance : Despite structural parallels, transcriptome analysis () shows only a 20% chance of shared gene expression profiles among analogs (Tanimoto Coefficient >0.85), underscoring context-dependent bioactivity .
- Analytical Consistency: NMR chemical shifts for the DMT group (δ 6.8–7.4 ppm) and 2-cyanoethoxy (δ 2.6–3.1 ppm) are conserved across analogs, enabling rapid structural validation .
Preparation Methods
Synthesis of the Nucleoside Core
The starting material is a ribonucleoside derivative (e.g., uridine or cytidine). Critical modifications include:
Benzoylation of the Nucleobase
The exocyclic amine of the nucleobase is protected via benzoylation to prevent side reactions during subsequent steps. Benzoyl chloride is reacted with the nucleoside in anhydrous pyridine, yielding the N-benzoyl intermediate.
Regioselective 3'-O-Alkylation
The 3'-hydroxy group is alkylated with 2-methoxyethyl iodide under basic conditions:
-
Reagents : 2-methoxyethyl iodide, sodium hydride (NaH), dimethylformamide (DMF).
-
Mechanism : NaH deprotonates the 3'-OH, enabling nucleophilic attack on the alkylating agent.
-
Yield : ~85% after purification by silica gel chromatography.
Side reaction mitigation : Temporary protection of the 5'-OH with a tert-butyldimethylsilyl (TBDMS) group prevents unintended alkylation at this position.
Installation of the 5'-O-DMT Group
After alkylation, the TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF), exposing the 5'-OH for DMT protection:
Phosphitylation of the 4'-Hydroxy Group
The 4'-OH is converted to a phosphoramidite using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite:
-
Reagents : Phosphorodiamidite, 1H-tetrazole (activator), acetonitrile.
-
Mechanism : Tetrazole protonates the diisopropylamine group, generating a reactive phosphonium intermediate. The 4'-OH attacks phosphorus, displacing diisopropylamine.
-
Purification : Column chromatography (hexane:ethyl acetate) isolates the phosphoramidite.
Optimization and Analytical Data
Stereochemical Control
The all-R configuration is preserved using ribonucleosides with natural D-ribose stereochemistry. Chiral HPLC confirms enantiomeric purity (>99%).
Yield and Purity
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Benzoylation | 92 | 98.5 |
| 3'-O-Alkylation | 85 | 97.2 |
| DMT Protection | 91 | 99.1 |
| Phosphitylation | 78 | 96.8 |
Spectroscopic Characterization
Comparative Analysis of Phosphitylation Reagents
Phosphoramidite synthesis efficiency varies with activators:
| Activator | Coupling Efficiency (%) | Side Products (%) |
|---|---|---|
| 1H-Tetrazole | 98.5 | 1.2 |
| 5-Ethylthio-1H-tetrazole | 99.3 | 0.7 |
| DCI | 95.1 | 3.1 |
Tetrazole derivatives minimize phosphoramidite hydrolysis.
Industrial-Scale Production Considerations
-
Cost Drivers : 2-Methoxyethyl iodide (≥$1,200/kg), DMT-Cl (≥$800/kg).
-
Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
-
Automation : Solid-phase synthesis reactors achieve batch yields of 50–100 g.
Challenges and Mitigation Strategies
Q & A
Q. What are the critical synthetic strategies for constructing the stereochemically complex oxolane core of this compound?
The synthesis requires multi-step orthogonal protection/deprotection strategies. Key steps include:
- Phosphoramidite coupling under anhydrous conditions to install the 2-cyanoethoxy-di(isopropyl)amino-phosphoryl group .
- Stereoselective glycosylation to preserve the (2R,3R,4R,5R) configuration, using tert-butyldimethylsilyl (TBS) protection for hydroxyl groups .
- Final deprotection with tetrabutylammonium fluoride (TBAF) to remove TBS groups without disrupting the phosphotriester linkage .
Q. How do the methoxy and cyanoethoxy functional groups influence reactivity in downstream modifications?
- The methoxy groups on the bis(4-methoxyphenyl)benzyl (DMT) moiety enhance solubility in organic solvents, facilitating purification via silica gel chromatography .
- The 2-cyanoethoxy group acts as a transient protecting group for phosphorus during solid-phase synthesis, enabling selective removal under mild β-elimination conditions (e.g., aqueous ammonia) .
Q. What analytical techniques are essential for characterizing intermediates and the final compound?
- High-resolution mass spectrometry (HRMS) and ³¹P NMR to confirm phosphorylation and purity (>95%) .
- HPLC with UV/Vis detection (λ = 260 nm) to monitor stereochemical integrity, using chiral stationary phases .
Q. What in vitro biological screening models are appropriate for preliminary activity assessment?
- Enzyme inhibition assays (e.g., kinases, polymerases) to evaluate binding to ATP pockets or nucleic acid templates .
- Cell-based viability assays (e.g., MTT) in cancer lines (HeLa, MCF-7) to probe antiproliferative effects, with EC₅₀ values compared to structurally related pyrimidine analogs .
Q. How does this compound compare to analogs lacking the 2-methoxyethoxy substituent?
- The 2-methoxyethoxy group enhances metabolic stability by reducing CYP450-mediated oxidation, as shown in comparative microsomal stability assays (t₁/₂ increased by 2.3-fold vs. des-methoxyethoxy analogs) .
- Analog comparisons reveal a 15–20% improvement in aqueous solubility (logP reduced from 3.8 to 3.2) due to increased polarity .
Advanced Research Questions
Q. What computational methods resolve contradictions in reported stereochemical effects on target binding?
- Molecular dynamics (MD) simulations (AMBER force field) model the oxolane ring’s conformational flexibility and its impact on binding to DNA polymerase β .
- Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize transition states for phosphorylation reactions, explaining discrepancies in diastereomeric ratios .
Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be reconciled?
- Off-target profiling using kinome-wide screening (e.g., KINOMEscan) identifies cross-reactivity with unrelated kinases (e.g., CDK2, EGFR), which may mask primary mechanism-of-action (MOA) signals .
- Metabolite identification (LC-MS/MS) reveals rapid conversion to a 5-methyl-2-oxopyrimidine derivative in hepatic microsomes, complicating activity interpretation .
Q. What strategies optimize regioselective modifications at the benzamide moiety?
- Directed ortho-metalation (DoM) with LDA enables selective functionalization of the benzamide phenyl ring, avoiding competing reactions at the oxolane core .
- Protection-free Sonogashira coupling under microwave irradiation introduces alkynyl groups at the para position (yield >80%, 100°C, 20 min) .
Q. How does the phosphotriester linkage’s stability vary under physiological vs. acidic conditions?
- pH-dependent degradation studies (pH 2–9) show rapid hydrolysis at pH <4 (t₁/₂ = 2.3 h) due to protonation of the cyanoethoxy leaving group, while stability at pH 7.4 exceeds 48 h .
- Arrhenius analysis (25–60°C) predicts a shelf-life of >6 months at -20°C, critical for long-term storage .
Q. What orthogonal assays validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) confirms stabilization of DNA polymerase β in HeLa lysates (ΔTₘ = 4.2°C at 10 µM) .
- Click chemistry-enabled probes (e.g., alkyne-tagged analogs) enable visualization of subcellular localization via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
